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Compound of Interest

Compound Name: 4-Bromo-3,3-dimethylindoline

Cat. No.: B567688 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Bromo-3,3-dimethylindoline. Due to the limited availability of direct experimental data for this

specific compound, this guide presents a combination of data from closely related structural

analogs and predicted values. This information is invaluable for the synthesis, identification,

and quality control of 4-Bromo-3,3-dimethylindoline and its derivatives in research and drug

development.

Predicted and Comparative Spectroscopic Data
The following tables summarize the expected spectroscopic data for 4-Bromo-3,3-
dimethylindoline, based on the analysis of structurally related compounds, including 3,3-

dimethylindoline, 4-bromoindole, and various bromo-substituted indoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for 4-Bromo-3,3-dimethylindoline
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.1 - 7.3 Doublet of Doublets 1H Aromatic CH (H-6)

~ 6.9 - 7.1 Doublet 1H Aromatic CH (H-5)

~ 6.6 - 6.8 Doublet 1H Aromatic CH (H-7)

~ 3.3 - 3.5 Singlet 2H Methylene CH₂ (H-2)

~ 1.3 - 1.5 Singlet 6H
gem-Dimethyl 2xCH₃

(H-3)

~ 3.5 - 4.5 (broad) Broad Singlet 1H Amine NH

Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-Bromo-3,3-dimethylindoline

Chemical Shift (δ, ppm) Assignment

~ 150 - 152 Aromatic C (C-7a)

~ 130 - 132 Aromatic C (C-3a)

~ 128 - 130 Aromatic CH (C-6)

~ 124 - 126 Aromatic CH (C-5)

~ 110 - 112 Aromatic CH (C-7)

~ 115 - 117 Aromatic C-Br (C-4)

~ 55 - 58 Methylene C (C-2)

~ 42 - 44 Quaternary C (C-3)

~ 28 - 30 gem-Dimethyl 2xCH₃

Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Data for 4-Bromo-3,3-dimethylindoline

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b567688?utm_src=pdf-body
https://www.benchchem.com/product/b567688?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b567688?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


m/z Value Interpretation

225/227 Molecular Ion [M]⁺ (presence of Br isotopes)

210/212 [M-CH₃]⁺

146 [M-Br]⁺

131 [M-Br-CH₃]⁺

Infrared (IR) Spectroscopy
Table 4: Predicted Infrared (IR) Spectroscopy Data for 4-Bromo-3,3-dimethylindoline

Wavenumber (cm⁻¹) Intensity Assignment

~ 3350 - 3450 Medium N-H Stretch

~ 2850 - 3000 Medium C-H Stretch (Aliphatic)

~ 1580 - 1620 Strong C=C Stretch (Aromatic)

~ 1450 - 1500 Medium C-H Bend (Aliphatic)

~ 1000 - 1100 Strong C-N Stretch

~ 550 - 650 Strong C-Br Stretch

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of 4-Bromo-3,3-dimethylindoline (approximately 5-10 mg) is dissolved in a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a volume of 0.5-0.7 mL in a 5 mm NMR tube.

¹H NMR Spectroscopy: Proton NMR spectra are acquired on a 400 or 500 MHz

spectrometer. A standard single-pulse experiment is used with a pulse angle of 30-45

degrees. The acquisition time is typically 2-4 seconds with a relaxation delay of 1-5 seconds
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between scans.[1] A total of 8-16 scans are averaged to obtain a spectrum with a good

signal-to-noise ratio.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument,

typically at 100 or 125 MHz. A proton-decoupled pulse sequence is used to simplify the

spectrum to single peaks for each unique carbon atom.[2] Due to the low natural abundance

of ¹³C, a larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5

seconds) are required.[3]

Chemical shifts for both ¹H and ¹³C NMR are reported in parts per million (ppm) relative to an

internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Mass Spectrometry (MS)
Mass spectra are obtained using a high-resolution mass spectrometer, often coupled with a

chromatographic inlet like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Electron Ionization (EI-MS): For GC-MS analysis, a small amount of the sample is injected

into the GC, where it is vaporized and separated. The separated compound then enters the

ion source of the mass spectrometer, where it is bombarded with a beam of high-energy

electrons (typically 70 eV).[4] This causes ionization and fragmentation of the molecule. The

resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer.

Infrared (IR) Spectroscopy
The infrared spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Attenuated Total Reflectance (ATR-FTIR): This is a common technique for solid and liquid

samples. A small amount of the solid 4-Bromo-3,3-dimethylindoline is placed directly onto

the ATR crystal (e.g., diamond or zinc selenide).[5][6] Pressure is applied to ensure good

contact between the sample and the crystal. The IR beam is passed through the crystal in

such a way that it interacts with the surface of the sample. The resulting spectrum is an

average of 16 to 32 scans over a range of 4000-400 cm⁻¹.[3]

Visualizations
Spectroscopic Analysis Workflow
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The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthesized compound like 4-Bromo-3,3-dimethylindoline.
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A logical workflow for the synthesis, purification, and spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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